molecular formula C16H14N2O4S B8366164 7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid CAS No. 71412-07-2

7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid

Cat. No. B8366164
Key on ui cas rn: 71412-07-2
M. Wt: 330.4 g/mol
InChI Key: ONLXYPUSSBYREN-UHFFFAOYSA-N
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Patent
US05225545

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=CC(NC2C=C3C(=CC=2)C(O)=CC(S(O)(=O)=O)=C3)=CC=1.[Cl:24][C:25]1[CH:33]=[CH:32][C:28]([C:29]([Cl:31])=[O:30])=[CH:27][CH:26]=1.[OH-].[Na+].[ClH:36].[Cl-].[Na+]>O>[Cl:24][C:25]1[CH:33]=[CH:32][C:28]([C:29]([Cl:31])=[O:30])=[CH:27][CH:26]=1.[C:29]([Cl:31])(=[O:30])[C:28]1[CH:32]=[CH:33][CH:25]=[CH:26][CH:27]=1.[Cl:36][C:26]1[CH:27]=[C:28]([CH:32]=[CH:33][CH:25]=1)[C:29]([Cl:31])=[O:30] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
NC1=CC=C(C=C1)NC=1C=C2C=C(C=C(C2=CC1)O)S(=O)(=O)O
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Smiles
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Step Two
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Smiles
ClC1=CC=C(C(=O)Cl)C=C1
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Smiles
[OH-].[Na+]
Step Four
Name
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reactant
Smiles
Cl
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Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is reacted at a pH
FILTRATION
Type
FILTRATION
Details
Filtering off with suction
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225545

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=CC(NC2C=C3C(=CC=2)C(O)=CC(S(O)(=O)=O)=C3)=CC=1.[Cl:24][C:25]1[CH:33]=[CH:32][C:28]([C:29]([Cl:31])=[O:30])=[CH:27][CH:26]=1.[OH-].[Na+].[ClH:36].[Cl-].[Na+]>O>[Cl:24][C:25]1[CH:33]=[CH:32][C:28]([C:29]([Cl:31])=[O:30])=[CH:27][CH:26]=1.[C:29]([Cl:31])(=[O:30])[C:28]1[CH:32]=[CH:33][CH:25]=[CH:26][CH:27]=1.[Cl:36][C:26]1[CH:27]=[C:28]([CH:32]=[CH:33][CH:25]=1)[C:29]([Cl:31])=[O:30] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)NC=1C=C2C=C(C=C(C2=CC1)O)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
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Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is reacted at a pH
FILTRATION
Type
FILTRATION
Details
Filtering off with suction
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225545

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=CC(NC2C=C3C(=CC=2)C(O)=CC(S(O)(=O)=O)=C3)=CC=1.[Cl:24][C:25]1[CH:33]=[CH:32][C:28]([C:29]([Cl:31])=[O:30])=[CH:27][CH:26]=1.[OH-].[Na+].[ClH:36].[Cl-].[Na+]>O>[Cl:24][C:25]1[CH:33]=[CH:32][C:28]([C:29]([Cl:31])=[O:30])=[CH:27][CH:26]=1.[C:29]([Cl:31])(=[O:30])[C:28]1[CH:32]=[CH:33][CH:25]=[CH:26][CH:27]=1.[Cl:36][C:26]1[CH:27]=[C:28]([CH:32]=[CH:33][CH:25]=1)[C:29]([Cl:31])=[O:30] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)NC=1C=C2C=C(C=C(C2=CC1)O)S(=O)(=O)O
Name
Quantity
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Type
solvent
Smiles
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Step Two
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Type
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Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Three
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Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
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Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is reacted at a pH
FILTRATION
Type
FILTRATION
Details
Filtering off with suction
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225545

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=CC(NC2C=C3C(=CC=2)C(O)=CC(S(O)(=O)=O)=C3)=CC=1.[Cl:24][C:25]1[CH:33]=[CH:32][C:28]([C:29]([Cl:31])=[O:30])=[CH:27][CH:26]=1.[OH-].[Na+].[ClH:36].[Cl-].[Na+]>O>[Cl:24][C:25]1[CH:33]=[CH:32][C:28]([C:29]([Cl:31])=[O:30])=[CH:27][CH:26]=1.[C:29]([Cl:31])(=[O:30])[C:28]1[CH:32]=[CH:33][CH:25]=[CH:26][CH:27]=1.[Cl:36][C:26]1[CH:27]=[C:28]([CH:32]=[CH:33][CH:25]=1)[C:29]([Cl:31])=[O:30] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)NC=1C=C2C=C(C=C(C2=CC1)O)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is reacted at a pH
FILTRATION
Type
FILTRATION
Details
Filtering off with suction
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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